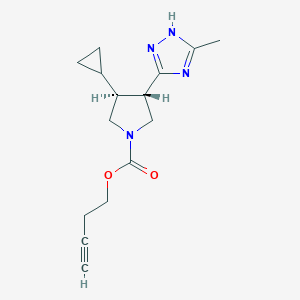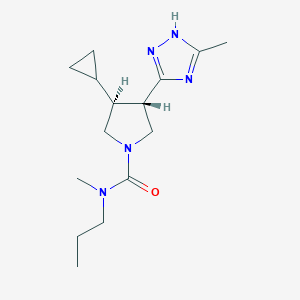![molecular formula C12H13ClINO3 B7343735 methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate](/img/structure/B7343735.png)
methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mécanisme D'action
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
Methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. One limitation is that this compound may have off-target effects, leading to unintended consequences. Another limitation is that the use of this compound may be limited due to its potential toxicity.
Orientations Futures
There are several future directions for research involving methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate. One direction is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is the study of the mechanism of action of specific enzymes and proteins, which could lead to the development of new therapies for various diseases. Finally, future research could focus on the optimization of the synthesis method for this compound, leading to more efficient and cost-effective production.
Méthodes De Synthèse
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride. The 3-iodobenzoyl chloride is then reacted with (R)-3-amino-1-chloropropane to form (R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoic acid. Finally, the (R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoic acid is reacted with methyl chloroformate to form methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate.
Applications De Recherche Scientifique
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has a wide range of scientific research applications. This compound has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has also been used in biological research to study the mechanism of action of specific enzymes and proteins.
Propriétés
IUPAC Name |
methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClINO3/c1-18-12(17)6-10(15-11(16)7-13)8-3-2-4-9(14)5-8/h2-5,10H,6-7H2,1H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYZBEDXAHHBNA-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)I)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)I)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3R,4R)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343664.png)
![5-[(3R,4R)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343667.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7343668.png)
![5-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7343689.png)
![3-chloro-5-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7343691.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7343693.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7343698.png)
![(1R,2R)-2-[4-[(4-ethylphenyl)sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343705.png)
![(2S,3S)-1-[4-(2-methoxyethoxy)-3-methylphenyl]sulfonyl-2-methylpiperidine-3-carboxylic acid](/img/structure/B7343726.png)
![4-[(2,6-Difluoro-4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7343729.png)
![(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343740.png)
![[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone](/img/structure/B7343742.png)